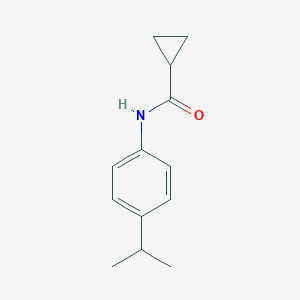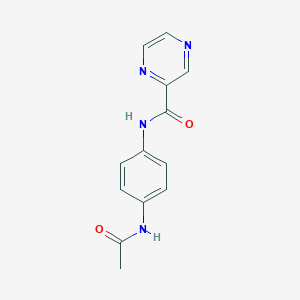
N-(2-fluorophenyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-pyrazinecarboxamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a carboxamide group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-pyrazinecarboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent such as thionyl chloride or 4-dimethylaminopyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-pyrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-fluorophenyl)pyrazine-2-amine.
Substitution: Various substituted phenylpyrazine-2-carboxamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antitubercular properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death . The compound may also interfere with other metabolic pathways within the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)pyrazine-2-carboxamide
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(4-methoxyphenyl)pyrazine-2-carboxamide
Uniqueness
N-(2-fluorophenyl)-2-pyrazinecarboxamide is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring. This structural feature can influence the compound’s reactivity and biological activity. For example, the fluorine atom can enhance the compound’s lipophilicity and improve its ability to penetrate biological membranes .
Properties
Molecular Formula |
C11H8FN3O |
|---|---|
Molecular Weight |
217.2 g/mol |
IUPAC Name |
N-(2-fluorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H8FN3O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) |
InChI Key |
GTEHEVXXJAFQMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)F |
solubility |
32.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-methyl-1-piperazinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B336591.png)

![1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-METHYLPIPERIDINE](/img/structure/B336598.png)


![N-[3-(acetylamino)phenyl]-2-methylbenzamide](/img/structure/B336604.png)




